molecular formula C18H17F2N3O3 B2385662 1-(2,4-Difluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894019-62-6

1-(2,4-Difluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2385662
CAS No.: 894019-62-6
M. Wt: 361.349
InChI Key: DPVJYKOYNCGOPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic urea derivative incorporating a 5-oxopyrrolidine scaffold, a structure of significant interest in medicinal chemistry and anticancer research . The molecule features a 2,4-difluorophenyl group, a strategic element known to influence molecular conformation and biological activity through the high electronegativity and small van der Waals radius of fluorine atoms, which can enable hydrogen bonding interactions with biological targets . This core architecture is closely related to compounds investigated for their cytotoxic properties against aggressive cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) . The integration of the urea functional group is particularly valuable, as unsymmetrical urea derivatives are essential structural motifs found in a wide array of biologically significant compounds, including enzyme inhibitors, antiviral agents, and selective receptor modulators . Researchers can utilize this compound as a key intermediate for the synthesis of more complex molecules or as a pharmacological probe for studying oncogenic signaling pathways. It is supplied as a high-purity material for research use only (RUO) and is strictly not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O3/c1-26-14-4-2-3-13(9-14)23-10-12(8-17(23)24)21-18(25)22-16-6-5-11(19)7-15(16)20/h2-7,9,12H,8,10H2,1H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVJYKOYNCGOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrrolidinone Core

The 5-oxopyrrolidin-3-yl moiety is typically synthesized via cyclization reactions. A common approach involves:

  • Nucleophilic Addition : Reaction of 3-methoxyphenyl derivatives with chlorosulfonic acid or analogous reagents to introduce the pyrrolidinone ring.
  • Cyclization : Catalytic cyclization using potassium fluoride (KF) adsorbed on aluminum oxide (Al₂O₃) in acetonitrile under reflux conditions, as described in analogous pyrrolidinone syntheses.

Table 1: Reagents and Conditions for Pyrrolidinone Formation

Step Reagents/Conditions Yield (Analogous Reactions) Source
1 3-Methoxyphenol, chlorosulfonic acid ~80–90% (estimated)
2 KF/Al₂O₃, acetonitrile, reflux High efficiency (reported for similar systems)

Introduction of the 3-Methoxyphenyl Group

The 3-methoxyphenyl substituent is introduced through electrophilic aromatic substitution or nucleophilic displacement. Key methods include:

  • Direct Substitution : Reaction of 3-methoxyphenol with intermediates bearing leaving groups (e.g., halogen) under basic conditions.
  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, though this is less common in pyrrolidinone systems.

Urea Bond Formation

The urea linkage between the 2,4-difluorophenyl and pyrrolidinone moieties is formed via:

  • Isocyanate Reaction : Treatment of 2,4-difluorophenyl isocyanate with the pyrrolidinone amine in anhydrous solvents (e.g., dichloromethane).
  • Catalytic Coupling : Use of triethylamine or bases to facilitate nucleophilic attack on the isocyanate.

Table 2: Urea Bond Formation Strategies

Approach Reagents Conditions Advantages Source
Isocyanate Coupling 2,4-Difluorophenyl isocyanate, triethylamine CH₂Cl₂, 25°C High yield, mild conditions
Heterocycle Activation Palladium catalysts DMF, 80°C Limited to specific substrates

Detailed Reaction Mechanisms

Cyclization to Form 5-Oxopyrrolidin-3-amine

The pyrrolidinone ring is formed via intramolecular cyclization. For example:
Step 1 : A 3-methoxyphenyl-substituted amine undergoes nucleophilic attack on a carbonyl carbon.
Step 2 : Elimination of a leaving group (e.g., chloride) results in ring closure, forming the 5-oxopyrrolidin-3-amine structure.

Mechanistic Pathway :
$$ \text{NH}2-\text{CH}2-\text{COOH} \xrightarrow{\text{Dehydration}} \text{Cyclized Product} $$

Urea Bond Formation Mechanism

The reaction between 2,4-difluorophenyl isocyanate and the pyrrolidinone amine proceeds via:

  • Nucleophilic Attack : The amine attacks the electrophilic carbon of the isocyanate.
  • Proton Transfer : Base-mediated deprotonation stabilizes the transition state.
  • Ring Closure : Formation of the urea bond with release of carbon dioxide.

Key Equation :
$$ \text{Ar-NCO} + \text{R-NH}2 \rightarrow \text{Ar-NH-(CO)-NH-R} + \text{CO}2 $$

Optimization Strategies

To enhance yield and purity, the following strategies are employed:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction rates.
  • Catalyst Screening : KF/Al₂O₃ or sodium hydride (NaH) accelerates cyclization.
  • Purification : Recrystallization from acetonitrile/water mixtures removes impurities.

Table 3: Optimization Parameters

Parameter Optimal Value Impact on Yield Source
Solvent Acetonitrile High solubility
Temperature Reflux (80°C) Faster cyclization
Catalyst KF/Al₂O₃ Enhanced efficiency

Analytical Characterization

The compound is characterized using:

  • NMR Spectroscopy : $$^1$$H and $$^{13}$$C NMR to confirm aromatic protons and carbonyl groups.
  • Mass Spectrometry : ESI-MS or HRMS for molecular weight verification.
  • X-Ray Diffraction : Crystal structure analysis to confirm stereochemistry.

Example Data :

  • Molecular Weight : 361.3 g/mol (calculated).
  • Key Peaks : $$ \delta $$ 7.2–7.8 ppm (aromatic protons), 3.8 ppm (methoxy group).

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

The compound has demonstrated potential in various scientific research areas:

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of urea compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against A549 and HCT-116 cells, suggesting a promising therapeutic potential for targeting cancer pathways .
  • Mechanism of Action : The compound may act through enzyme inhibition or receptor modulation, affecting critical pathways involved in cell proliferation and survival. Studies have shown that modifications in the urea structure can enhance interactions with target enzymes, leading to improved antiproliferative effects .

Antimicrobial Properties

  • Some studies have explored the antimicrobial activity of similar compounds, indicating moderate to strong effects against various pathogens. This suggests potential applications in treating infections caused by resistant bacteria .

Enzyme Inhibition

  • The compound has been investigated as a potential inhibitor of specific kinases involved in cancer progression, such as BRAF. This positions it as a candidate for targeted cancer therapies .

Comparative Analysis of Related Compounds

A comparative analysis of the antiproliferative activity of structurally related compounds reveals important insights into their efficacy:

CompoundAntiproliferative Activity (IC50)Unique Features
1-(2,4-Difluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]ureaTBDNovel structure
1-(2,6-Difluorophenyl)-3-methylureaModerateSimpler structure
1-(2,6-Difluorophenyl)-3-((5-oxo-1-(phenyl)pyrrolidin-3-yl)methyl)ureaHighEnhanced interaction profiles

Case Studies

Several case studies highlight the biological efficacy and potential applications of this compound:

Anticancer Studies

Research involving urea derivatives has shown promising results:

  • A study found that certain urea derivatives exhibited significant antiproliferative activity across multiple cancer cell lines, indicating their potential as anticancer agents .

Antimicrobial Research

Investigations into the antimicrobial properties of related compounds suggest that modifications can lead to enhanced selectivity and potency against pathogens like Salmonella typhi and Bacillus subtilis .

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved in its mechanism of action depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on urea backbone modifications, aryl substituents, and heterocyclic moieties. Below is a detailed comparison with key examples:

Substituent Variations on the Urea Backbone

  • 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (Compound 1) Structural Differences: Replaces the pyrrolidinone ring with a pyridine core and introduces chloro-fluoro and dimethoxy groups. Activity: Acts as a glucokinase activator, suggesting that pyridine-based urea derivatives with halogen and methoxy substituents favor enzyme activation. The target compound’s pyrrolidinone ring may limit this activity but enhance CNS permeability . Pharmacokinetics: Higher molecular weight (due to pyridine) may reduce oral bioavailability compared to the target compound.
  • (E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea (Compound 3) Structural Differences: Incorporates a triazinan-2-ylidene group instead of pyrrolidinone. Activity: Exhibits analgesic properties, likely due to the triazinan moiety’s ability to interact with opioid receptors. The target compound’s pyrrolidinone may lack this interaction but could target kinases or GPCRs .

Aromatic Ring Modifications

  • 1-(4-Bromo-3-((5-methoxypyridin-3-yl)oxy)phenyl)-3-methylurea (Compound 2)
    • Structural Differences : Substitutes difluorophenyl with bromophenyl and adds a methoxypyridine group.
    • Activity : Bromine’s steric bulk may hinder target engagement compared to fluorine’s smaller size. The methoxypyridine group could enhance solubility but reduce blood-brain barrier penetration relative to the target compound’s methoxyphenyl .

Heterocyclic Core Comparisons

  • 3-([1,1'-Biphenyl]-4-yl)-1-(1-(5-bromopyridin-2-yl)piperidin-4-yl)-1-methylurea (Compound 4) Structural Differences: Uses a piperidine ring and biphenyl system instead of pyrrolidinone and fluorophenyl. The target compound’s difluorophenyl may offer similar benefits with reduced metabolic oxidation .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Aryl Substituents Key Activity Pharmacokinetic Notes
Target Compound Pyrrolidinone 2,4-Difluorophenyl, 3-methoxy Under investigation High lipophilicity (LogP ~3.2)
Compound 1 Pyridine 3-Chloro-2-fluoro, 2,4-dimethoxy Glucokinase activation Moderate oral bioavailability
Compound 3 Triazinan-2-ylidene 4-Chlorobenzyl Analgesic High plasma protein binding
Compound 4 Piperidine Biphenyl, 5-bromopyridine Kinase inhibition (hypothesized) Enhanced metabolic stability

Research Findings and Implications

  • Fluorine vs. Chlorine : Fluorine in the target compound improves metabolic stability over chlorine in Compound 1, as evidenced by reduced CYP450-mediated dehalogenation in vitro .
  • Pyrrolidinone vs. Pyridine: The pyrrolidinone core may confer better CNS penetration than pyridine (Compound 1) or piperidine (Compound 4) due to reduced polarity.

Biological Activity

The compound 1-(2,4-Difluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H16F2N2O2\text{C}_{16}\text{H}_{16}\text{F}_2\text{N}_2\text{O}_2

This structure features a difluorophenyl group and a methoxyphenyl group linked through a pyrrolidine moiety, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in disease pathways.

Target Enzymes

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases and proteases, which are crucial in cancer and inflammatory pathways.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Effect Reference
Anticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatory EffectsReduces cytokine production in vitro
Enzyme InhibitionInhibits specific kinases related to cancer
Antimicrobial PropertiesExhibits activity against bacterial strains

Case Studies

Several studies have evaluated the efficacy of this compound in various models:

  • Anticancer Efficacy : In a study involving human breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity against tumor growth. The mechanism was linked to the induction of apoptosis through caspase activation.
  • Anti-inflammatory Response : Another study assessed the compound's ability to modulate inflammatory responses in macrophages. Results indicated a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in chronic inflammatory diseases.
  • Antimicrobial Activity : The compound was tested against various bacterial strains, demonstrating significant antimicrobial activity, particularly against Gram-positive bacteria. This finding highlights its potential as an alternative therapeutic agent for bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the difluorophenyl or methoxyphenyl groups can significantly impact biological activity, as demonstrated in comparative studies with similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2,4-Difluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the pyrrolidinone core via cyclization of a β-ketoamide precursor under acidic conditions. Subsequent steps include introducing the 2,4-difluorophenyl group via nucleophilic substitution using 2,4-difluorophenyl isocyanate and coupling with a 3-methoxyphenyl-substituted intermediate. Reaction optimization (e.g., solvent choice, temperature control, and catalyst selection) is critical to achieving yields >70% and purity >95%. Industrial-scale methods may employ continuous flow reactors for improved efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the structural integrity of the difluorophenyl and pyrrolidinone moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared (FTIR) identifies urea carbonyl stretches (~1640–1680 cm⁻¹). Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm .

Q. How does the compound’s solubility profile impact in vitro assays?

  • Methodological Answer : The compound exhibits limited aqueous solubility due to its hydrophobic aryl groups. Researchers should use dimethyl sulfoxide (DMSO) for stock solutions (≤10 mM) and validate bioactivity in cell-based assays with controls for solvent toxicity. Solubility can be enhanced via co-solvents (e.g., PEG-400) or formulation as a sodium salt .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times). To address this:

  • Standardize assays using isogenic cell models and validated protocols (e.g., NIH/3T3 for kinase studies).
  • Perform dose-response curves (IC₅₀/EC₅₀) with positive controls (e.g., staurosporine for kinase inhibition).
  • Use orthogonal methods (e.g., Surface Plasmon Resonance for binding affinity vs. enzymatic activity assays) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (GROMACS) model binding to targets like kinases or GPCRs. Key steps:

  • Generate 3D conformers using quantum mechanical calculations (DFT/B3LYP).
  • Validate docking poses with experimental SAR data from analogues (e.g., fluorophenyl derivatives in ).
  • Analyze binding free energy (MM-PBSA) to prioritize targets for wet-lab validation .

Q. What structural modifications enhance metabolic stability without compromising activity?

  • Methodological Answer : Replace metabolically labile groups (e.g., methoxy with trifluoromethoxy) to reduce CYP450-mediated oxidation. Introduce steric hindrance near the urea linkage (e.g., methyl groups on the pyrrolidinone ring) to slow hydrolysis. Validate modifications via microsomal stability assays (human liver microsomes, NADPH cofactor) .

Q. How do substituent positions on the phenyl rings influence selectivity across protein targets?

  • Methodological Answer : Fluorine at the 2,4-positions on the phenyl ring enhances electron-withdrawing effects, improving binding to kinases (e.g., EGFR). In contrast, 3-methoxy substitution on the adjacent phenyl ring may favor π-stacking with aromatic residues in receptors (e.g., serotonin receptors). Comparative studies with positional isomers (e.g., 3,4-difluoro vs. 2,4-difluoro) reveal selectivity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.